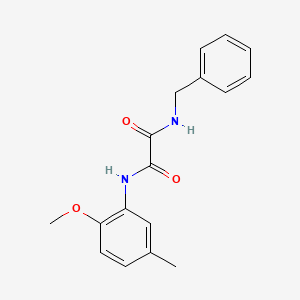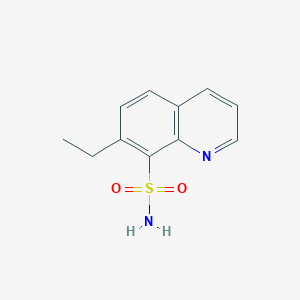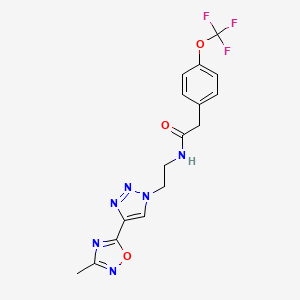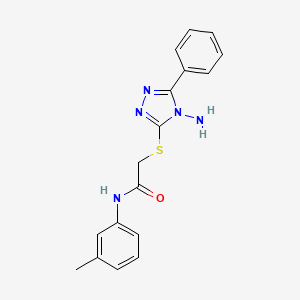![molecular formula C16H22N2O3 B2598848 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid CAS No. 694514-97-1](/img/structure/B2598848.png)
4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, also known as phenyl-keto-isocaproyl-lysine, is a chemical compound that has been gaining attention in the field of pharmaceutical research due to its potential biological applications. It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is C16H22N2O3, and its molecular weight is 290.36 .Physical And Chemical Properties Analysis
The molecular formula of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is C16H22N2O3, and its molecular weight is 290.36 .Applications De Recherche Scientifique
Molecular and Vibrational Studies
Molecular Structure and Hyperpolarizability Analysis
The molecular structure of similar 4-oxobutanoic acid derivatives has been analyzed using various spectroscopic methods and theoretical calculations, revealing insights into their vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, which are critical for understanding their chemical properties and potential applications (Raju et al., 2015).
Spectroscopic Properties and Reactivity
Investigations into the spectroscopic properties and reactive characteristics of 4-oxobutanoic acid derivatives have been conducted, emphasizing the importance of understanding their vibrational wavenumbers and potential for charge transfer within molecules (Mary et al., 2017).
Crystallography and Thermal Analysis
Crystal Structure Elucidation
Studies on the crystal structure of similar compounds have provided valuable information on their geometrical parameters and intermolecular interactions, which are crucial for the development of new materials and drugs (Nayak et al., 2014).
Thermal Stability Assessment
Thermal analysis of these compounds contributes to our understanding of their stability under different conditions, which is vital for their practical applications in various fields (Nayak et al., 2014).
Nonlinear Optical Material Potential
- Evaluation as Nonlinear Optical Materials: The dipole moment and hyperpolarizability studies indicate that 4-oxobutanoic acid derivatives might be promising candidates for nonlinear optical materials, expanding their potential application in photonic and electronic devices (Vanasundari et al., 2018).
Biological Activity and Docking Studies
Inhibitory Activity against Biological Targets
Molecular docking studies have revealed that some 4-oxobutanoic acid derivatives exhibit inhibitory activity against specific biological targets, suggesting potential for pharmacological applications (Vanasundari et al., 2018).
Apoptosis Induction in Cell Lines
One study on a similar compound, 4-Methylthio-2-oxobutanoic acid, showed its ability to inhibit growth and induce apoptosis in human cell lines, providing insights into its potential therapeutic applications (Tang et al., 2006).
Novel Synthesis and Chemical Reactions
Novel Surfactant Synthesis
A new surfactant incorporating a 4-oxobutanoic acid derivative was synthesized, showcasing the compound's versatility in creating novel substances with potential industrial applications (Chen et al., 2013).
Intramolecular Cyclization and Synthesis Routes
Research on the synthesis and intramolecular cyclization of N-substituted 2-amino-4-aryl-4-oxo-2-butenoic acids highlights the compound's utility in organic synthesis and the creation of new chemical structures (Rubtsov & Zalesov, 2003).
Propriétés
IUPAC Name |
4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXSDGBZBAACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

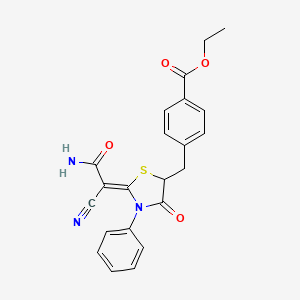
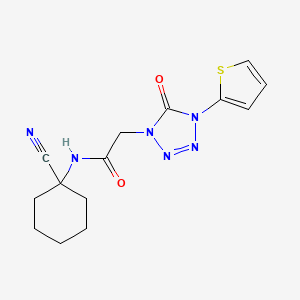
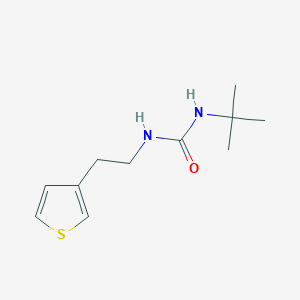
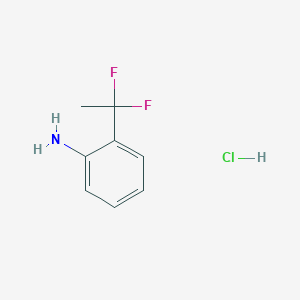
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2598770.png)
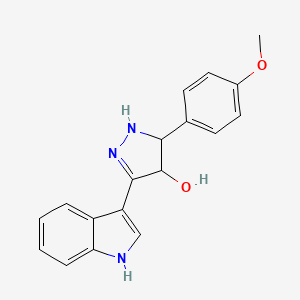
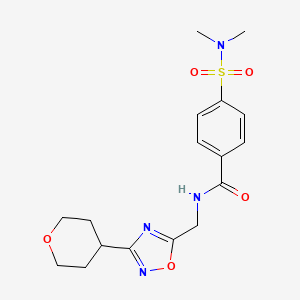
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)
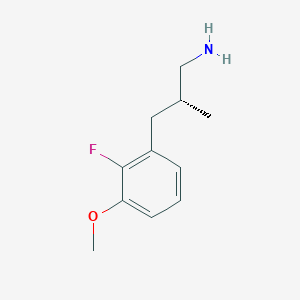
![Methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2598778.png)
